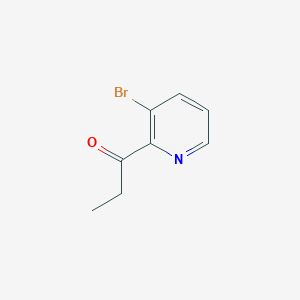
1-ethyl-1,3-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-1,3-dimethylurea (EDMU) is an organic compound that is widely used in scientific research and lab experiments, as well as in industry. EDMU is a versatile compound with a wide range of applications, from synthesis of novel compounds to the production of pharmaceuticals. It is also used in the production of polymers, surfactants, and other industrial products. EDMU is also used in biochemical and physiological studies, as it has been found to have a number of beneficial effects on the body.
科学研究应用
1-ethyl-1,3-dimethylurea has a wide range of applications in scientific research, from the synthesis of novel compounds to the production of pharmaceuticals. It has been widely used in the synthesis of polyurethanes, surfactants, and other industrial products. This compound is also used in biochemical and physiological studies, as it has been found to have a number of beneficial effects on the body.
作用机制
1-ethyl-1,3-dimethylurea is believed to act as a methylating agent, which means that it can add a methyl group to an organic compound. This methylation process can be used to modify the structure of a compound, which can in turn be used to modify its properties. This compound is also believed to act as an antioxidant, which means that it can scavenge free radicals and prevent them from damaging cells.
Biochemical and Physiological Effects
This compound has been found to have a number of beneficial effects on the body. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been found to have a protective effect against certain types of cancer. This compound has also been found to have a protective effect against certain types of cardiovascular diseases.
实验室实验的优点和局限性
1-ethyl-1,3-dimethylurea has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. It is also non-toxic and non-carcinogenic, making it safe to use in experiments. However, this compound is not very soluble in water, so it may not be suitable for some experiments.
未来方向
The potential applications of 1-ethyl-1,3-dimethylurea are vast, and there are many potential future directions for research. This compound could be used to develop new and improved pharmaceuticals, as well as to create new and improved polymers, surfactants, and other industrial products. It could also be used to develop new and improved treatments for diseases and conditions, such as cancer and cardiovascular diseases. Additionally, this compound could be used to develop new and improved methods of synthesizing compounds, as well as to create new and improved methods of detecting and analyzing compounds. Finally, this compound could be used to develop new and improved methods of controlling the production of chemicals in the environment.
合成方法
The synthesis of 1-ethyl-1,3-dimethylurea is relatively simple and can be accomplished through several methods. One of the most common methods is the reaction of 1-ethyl-2-methyl-3-hydroxyurea with methyl iodide. This reaction produces this compound as a by-product. Other methods of synthesis involve the use of other reagents such as sodium hydroxide, ammonium chloride, and calcium chloride.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 1-ethyl-1,3-dimethylurea can be achieved through the reaction of ethyl isocyanate with dimethylamine.", "Starting Materials": [ "Ethyl isocyanate", "Dimethylamine" ], "Reaction": [ "Add dimethylamine to a flask containing anhydrous ether and cool the mixture to 0°C.", "Slowly add ethyl isocyanate to the flask while stirring the mixture.", "Allow the reaction to proceed for several hours at room temperature.", "Filter the resulting solid and wash it with cold ether.", "Recrystallize the product from ethanol to obtain pure 1-ethyl-1,3-dimethylurea." ] } | |
CAS 编号 |
101003-79-6 |
分子式 |
C5H12N2O |
分子量 |
116.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



